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trans-1-Octen-1-ylboronic acid pinacol ester, identified by CAS number 83947-55-1, is a
vinylboronic ester that has become an invaluable reagent in synthetic chemistry.[1][2][3] Its
utility stems primarily from its role as a stable, easily handled nucleophilic partner in palladium-
catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] The pinacol
ester group confers enhanced stability against protodeboronation compared to the
corresponding boronic acid, allowing for easier purification and a longer shelf life, which are
critical advantages in complex, multi-step syntheses.[5] This guide details the essential
technical knowledge required to effectively synthesize and utilize this versatile compound.

Core Physicochemical Properties and
Specifications

Accurate identification and understanding of a reagent's physical properties are foundational to
its successful application. The key identifiers and characteristics of trans-1-octen-1-ylboronic
acid pinacol ester are summarized below.
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Property Value Source(s)
CAS Number 83947-55-1 [1]12]13]
Molecular Formula C14H27BO2 [11[2][3]
Molecular Weight 238.18 g/mol [11[2]
4,4,5,5-tetramethyl-2-[(E)-oct-
IUPAC Name , [1]
1-enyl]-1,3,2-dioxaborolane
(E)-1-Octenylboronic acid
pinacol ester, trans-1-
Synonyms ) o [2]
Octenylboronic acid pinacol
ester
Appearance Liquid, Pale yellow oil [2][6]
Purity Typically 295% [2]
Density 0.881 g/mL at 25 °C [2]
Boiling Point 86-90 °C at 0.4-0.5 mmHg [2]

Refractive Index (n20/D)

1.446

[1](2]

SMILES

CCCCCCC=CB10C(C)
(C)C(C)(C)O1

[1]

InChl Key

KQTOSGTXAFJZSJ-
VAWYXSNFSA-N

[1](2]

Synthesis: Catalytic Hydroboration of 1-Octyne

The most efficient and stereoselective method for preparing trans-1-octenylboronic acid pinacol

ester is through the hydroboration of a terminal alkyne, 1-octyne.[7][8] The choice of catalyst is

critical for achieving the desired trans (E) stereochemistry and high regioselectivity. While

various catalysts exist, dicyclohexylborane has proven to be highly effective for mediating this

transformation under mild, solvent-free conditions.[7][8]

Causality of Reagent Choice:
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e 1-Octyne: The terminal alkyne starting material.

e Pinacolborane (HBpin): The boron source. It is preferred over other boranes like
catecholborane in this context because it directly yields the desired stable pinacol ester
without requiring a subsequent transesterification step, simplifying the workflow.[7]

» Dicyclohexylborane (Cy2BH): A sterically hindered borane that acts as a catalyst. It facilitates
the hydroboration of the alkyne with pinacolborane, promoting the transfer of the alkenyl
group from boron to boron and ensuring high selectivity for the trans-vinylboronate product.
[71[8] The reaction proceeds efficiently under neat (solvent-free) conditions, which is
environmentally benign and often leads to higher yields.[8]

Experimental Workflow: Synthesis Protocol

This protocol is designed as a self-validating system, incorporating purification and
characterization to ensure product integrity.
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Preparation & Reaction

1. Reagent Preparation
- 1-Octyne (1.0 eq)
- Pinacolborane (1.0 eq)
- Dicyclohexylborane (5 mol%)

y

2. Reaction Setup
- Inert atmosphere (IN2/Ar)
- Add reagents to flask

3. Reactlon
- Stir under neat conditions

- Room Temperature, 2h

Workup & Pur1f1cat10n

4. Workup
- No aqueous workup needed

- Flash Chromatography
Pentane:Diethyl Ether 97:3)

[ 5. Pur1f1cat10n

Analysis v& Storage

6. Characterization
- NMR Spectroscopy
- GC-MS

l

7. Storage
- Store at ambient temperature
- Tightly sealed container

Click to download full resolution via product page

Caption: Synthesis workflow for trans-1-octen-1-ylboronic acid pinacol ester.
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Step-by-Step Methodology:

o Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add
dicyclohexylborane (5 mol%). The flask is then sealed with a septum and placed under an
inert atmosphere of nitrogen or argon.

» Reagent Addition: Add 1-octyne (1.0 equivalent) via syringe, followed by the dropwise
addition of pinacolborane (1.0 equivalent) at room temperature.

» Reaction Execution: Stir the neat mixture vigorously at room temperature. The reaction
progress can be monitored by GC-MS. Typically, the reaction is complete within 2 hours.[8]
The solvent-free condition is a key parameter for driving the reaction to completion with high
yield.[8]

 Purification: Upon completion, the crude product is purified directly by flash column
chromatography on silica gel. A non-polar eluent system, such as pentane:diethyl ether
(97:3), is effective for isolating the product.[6]

o Characterization: The final product, a pale yellow oil, should be characterized by *H NMR
and 3C NMR spectroscopy to confirm its structure and stereochemistry.[6] The signal for the
carbon atom attached to boron in the 33C NMR spectrum is often not detected or is very
broad due to quadrupolar relaxation.[9]

Application in Suzuki-Miyaura Cross-Coupling

The premier application of trans-1-octen-1-ylboronic acid pinacol ester is in the Suzuki-
Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a new
carbon-carbon single bond between the vinylboronic ester and an organohalide (e.g., an aryl
bromide), and it is a cornerstone of modern pharmaceutical and materials science synthesis.[4]

[5]

Mechanism Overview: The reaction proceeds via a well-established catalytic cycle involving
three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the
electrophile (e.g., aryl bromide), forming a Pd(Il) complex.
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e Transmetalation: The organic group from the boronic ester is transferred to the palladium
center, displacing the halide. This step requires activation by a base (e.g., K2COs), which
forms a boronate "ate" complex, rendering the organic group more nucleophilic.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the
cycle.

Reductive
Elimination

Oxidative
Addition

Ar-Pd(ID)-X(L_n) Transmetalation
Aryl Halide \> | T
(Ar-X) Ar-Pd(ID)-R(L_n)
Boronic Ester Byproduct
(R-B(pin))

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Causality of Component Choice:

e Palladium Catalyst (e.g., Pd(PPhs)a or PdClz(dppf)): The heart of the reaction. The choice of
ligand (e.g., SPhos, PPhs) is crucial and can dramatically affect reaction yield and scope.[4]

e Base (e.g., K2COs, Cs2C03): Essential for activating the boronic ester for transmetalation.
The strength and type of base must be matched to the substrates.
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e Solvent (e.g., DMF, Toluene/Water): The solvent system must solubilize the reactants and
facilitate the interaction between the organic and aqueous (if present) phases where the
base resides.

Step-by-Step Methodology:

Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), trans-1-octen-1-
ylboronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst (1-5 mol%), and a suitable
base such as K2COs (2.0-3.0 eq).

Solvent Addition: Add the chosen solvent (e.g., DMF) and degas the mixture by bubbling with
nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium
catalyst.

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C)
and stir until the starting material is consumed, as monitored by TLC or GC-MS.

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and wash with water and brine to remove the base and inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude product by flash column chromatography
to yield the pure coupled product.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring reagent stability and laboratory safety.

o Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat.[2][10][11] Handle the compound in a well-ventilated area or a
chemical fume hood.[10][12] Avoid contact with skin, eyes, and clothing, and prevent
inhalation of any mists or vapors.[10][11][12]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
While some sources recommend ambient temperature storage, refrigeration may be
preferable for long-term stability.[1][12] Keep away from heat, sparks, and open flames.[10]
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 Stability: The pinacol ester is significantly more stable to air and moisture than the
corresponding boronic acid, but should still be protected from excessive exposure.

Conclusion

trans-1-Octen-1-ylboronic acid pinacol ester is a highly valuable and versatile synthetic
intermediate. Its stability, coupled with reliable and high-yielding synthetic protocols, makes it
an ideal choice for introducing an octenyl chain in complex molecule synthesis. Its primary
application in the robust and widely applicable Suzuki-Miyaura reaction solidifies its importance
for professionals in drug discovery, agrochemicals, and materials science. Understanding the
principles behind its synthesis and application allows researchers to leverage this powerful tool
to its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

» To cite this document: BenchChem. [Introduction: A Versatile Tool for Carbon-Carbon Bond
Formation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1587991/docs#introduction-a-versatile-tool-for-
carbon-carbon-bond-formation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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